2,4-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide
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Overview
Description
2,4-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide is a chemical compound with the molecular formula C9H9Cl2N3O2 and a molecular weight of 262.09 g/mol . This compound is characterized by the presence of two chlorine atoms attached to a benzene ring, along with a hydrazinyl-oxoethyl group attached to the amide nitrogen.
Preparation Methods
The synthesis of 2,4-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
2,4-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2,4-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, affecting cell proliferation and survival.
Comparison with Similar Compounds
2,4-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide can be compared with other similar compounds, such as:
2,4-dichlorobenzamide: Lacks the hydrazinyl-oxoethyl group, resulting in different chemical and biological properties.
2,4-dichloro-N-(2-hydroxyethyl)benzamide: Contains a hydroxyethyl group instead of the hydrazinyl-oxoethyl group, leading to variations in reactivity and applications.
2,4-dichloro-N-(2-aminoethyl)benzamide:
Properties
IUPAC Name |
2,4-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-5-1-2-6(7(11)3-5)9(16)13-4-8(15)14-12/h1-3H,4,12H2,(H,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJBXUFSWDKWKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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